3,4,5-三溴苯酚

描述

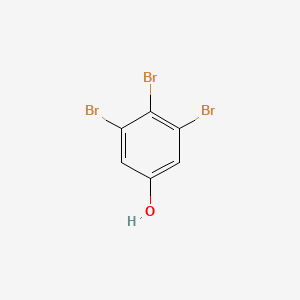

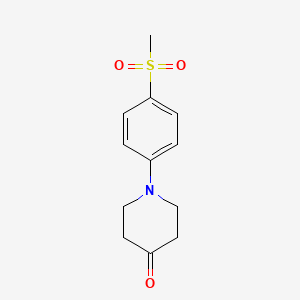

3,4,5-Tribromophenol is an organic compound with the molecular formula C6H3Br3O . It has an average mass of 330.799 Da and a mono-isotopic mass of 327.773376 Da .

Molecular Structure Analysis

The molecular structure of 3,4,5-Tribromophenol consists of a benzene ring with three bromine atoms and one hydroxyl group attached to it . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Physical And Chemical Properties Analysis

3,4,5-Tribromophenol has a density of 2.4±0.1 g/cm3, a boiling point of 335.3±37.0 °C at 760 mmHg, and a flash point of 156.6±26.5 °C . It has a molar refractivity of 51.2±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 136.4±3.0 cm3 .科学研究应用

环境影响和毒理学

- 环境浓度和毒理学:3,4,5-三溴苯酚与 2,4,6-三溴苯酚有关,后者是一种作为溴代苯酚广泛生产的物质。它在环境中的存在,包括其浓度和毒理影响,是一个重要的研究领域。该化合物是溴代阻燃剂合成中的中间体,并且可以是这些物质的降解产物。它还用作杀虫剂,并天然存在于一些水生生物中。尽管它无处不在,但对其毒代动力学和毒力学了解有限 (Koch & Sures, 2018)。

检测和传感技术

- 基于分子印迹技术的传感:研究开发用于检测 3,4,5-三溴苯酚的新型传感技术至关重要。一项研究重点介绍了一种电化学传感器,该传感器用于测定与 3,4,5-三溴苯酚结构相似的 2,4,6-三溴苯酚。该传感器利用表面分子印迹技术,提供选择性识别能力和低检测限 (Ma et al., 2015)。

分子相互作用和生物学效应

- 分子机制研究:研究 3,4,5-三溴苯酚等化合物的分子相互作用至关重要。例如,一项关于 3,4,5-三-O-咖啡酰奎尼酸(结构上与 3,4,5-三溴苯酚相关)与人血清白蛋白的研究提供了对结合机制以及对蛋白质结构和功能的影响的见解。此类研究对于理解这些化合物的生物学效应至关重要 (Tang et al., 2016)。

安全和危害

作用机制

Target of Action

3,4,5-Tribromophenol (TBP) is a brominated phenol that is widely used as a brominated flame retardant (BFR), intermediate to produce other BFRs, and fungicide for wood preservative . The primary targets of TBP are human peripheral blood mononuclear cells (PBMCs), which play a crucial role in the immune system .

Mode of Action

TBP interacts with its targets, the PBMCs, inducing single and, to a lesser extent, double strand-breaks formation and causing oxidative damage to pyrimidines, and particularly to purines in the incubated cells . The observed changes were most probably induced by indirect DNA-damaging agents, such as reactive oxygen species (ROS) and other reactive species .

Biochemical Pathways

The biochemical pathways affected by TBP involve the DNA repair mechanisms of the PBMCs. These cells efficiently repaired the DNA strand-breaks induced by TBP, but they were unable to remove completely damaged DNA . This suggests that TBP might inhibit embryonic development by influencing the generation of three primary germ layers and fetal membranes .

Pharmacokinetics

It is known that tbp is frequently detected in environmental components . The detection of TBP in human bodies has earned great concerns about its adverse effects on human beings, especially for early embryonic development .

Result of Action

The result of TBP’s action is the induction of DNA damage in PBMCs, which can lead to genotoxic effects .

Action Environment

The action of TBP is influenced by environmental factors. Due to the widespread exposure of the general population to BFRs and insufficient knowledge on their toxic action, including genotoxic potential, the effect of TBP on DNA damage in human peripheral blood mononuclear cells (PBMCs) has been studied . The presence of TBP has been documented in the environment, food, drinking water, inhaled dust and the human body .

生化分析

Biochemical Properties

3,4,5-Tribromophenol is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . It can be viewed as a hydroxyl derivative of bromobenzene or as a brominated derivative of phenol . The OH group “activates” the benzene ring by increasing the electron density - especially at carbons 2, 4, and 6. This makes it more reactive (attractive) to electrophiles .

Cellular Effects

3,4,5-Tribromophenol has been shown to have dose-dependent toxic effects on mouse embryos from peri-implantation to egg cylinder stages . It inhibits the differentiation and survival of epiblast (EPI) cells and extraembryonic endoderm (ExEn) cells, while those of extraembryonic ectoderm (ExEc) cells are not influenced .

Molecular Mechanism

3,4,5-Tribromophenol undergoes various transformation pathways, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation . It is remarkable that a total of seven hydrophobic, persistent, and toxic OH-PBDEs and PBDD/Fs were found, indicating the biotic dimeric reactions of 3,4,5-Tribromophenol that occurred in the rice plants .

Temporal Effects in Laboratory Settings

In laboratory settings, 99.2% of 3,4,5-Tribromophenol was metabolized by rice after exposure for 5 days . A large number of metabolites (39) were found in rice root, and 10 of them could be translocated and detected in rice stems or leaves .

Dosage Effects in Animal Models

In animal models, 3,4,5-Tribromophenol exposures resulted in neurological, reproductive, and developmentally toxic outcomes and is a suspected endocrine disrupter . In a prospective study where male and female SD rats were administered 0.5 µmol/kg of 3,4,5-Tribromophenol, blood concentrations were found to be highly predictable based on a linear relationship between dose and concentration .

Metabolic Pathways

3,4,5-Tribromophenol is involved in multiple metabolic pathways. It undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20- tetrakis (4-carboxyphenyl) porphyrin . It is degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .

Transport and Distribution

3,4,5-Tribromophenol is readily absorbed at all doses and routes tested with an oral bioavailability of 23%–27%; 49% of 3,4,5-Tribromophenol is expected to be dermally bioavailable in humans . This suggests that humans are likely to have significant systemic exposure when 3,4,5-Tribromophenol is ingested or dermal exposure occurs .

属性

IUPAC Name |

3,4,5-tribromophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVNMOZXRFSVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116434-90-3 | |

| Record name | 3,4,5-tribromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B3086769.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3086777.png)

![(2E)-3-[2-(Allyloxy)phenyl]acrylic acid](/img/structure/B3086791.png)